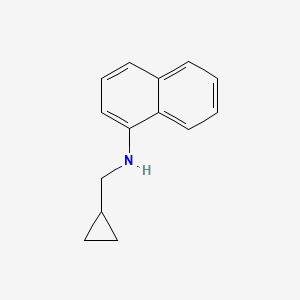
N-(cyclopropylmethyl)-1-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1-naphthalenamine: is an organic compound that features a naphthalene ring system substituted with an amine group, which is further modified by a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-naphthalenamine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group in 1-nitronaphthalene is then reduced to an amine group, forming 1-naphthalenamine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron and hydrochloric acid.
Alkylation: The final step involves the alkylation of 1-naphthalenamine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amine group or the naphthalene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Various reduced amine derivatives
Substitution: Halogenated naphthalenes
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-1-naphthalenamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-1-naphthalenamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(cyclopropylmethyl)-1-aminonaphthalene
- N-(cyclopropylmethyl)-2-naphthalenamine
- N-(cyclopropylmethyl)-1-naphthylamine
Uniqueness
N-(cyclopropylmethyl)-1-naphthalenamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
356539-36-1 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)naphthalen-1-amine |
InChI |
InChI=1S/C14H15N/c1-2-6-13-12(4-1)5-3-7-14(13)15-10-11-8-9-11/h1-7,11,15H,8-10H2 |
Clé InChI |
IOFBJGBFESDLHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















